molecular formula C8H9BrFN B12962130 (R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine

(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine

Cat. No.: B12962130
M. Wt: 218.07 g/mol
InChI Key: CASYPDKXSSJANQ-RXMQYKEDSA-N
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Description

®-1-(2-bromo-4-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Chiral Amine Formation: Formation of the ethanamine side chain with the desired chirality.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions could lead to the formation of the corresponding alcohols or amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-bromo-4-chlorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    ®-1-(2-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms on the phenyl ring, along with the chiral ethanamine side chain, makes ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine unique in its chemical and biological properties.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1R)-1-(2-bromo-4-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

CASYPDKXSSJANQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)N

Origin of Product

United States

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